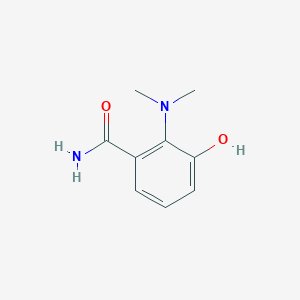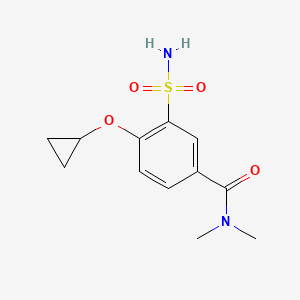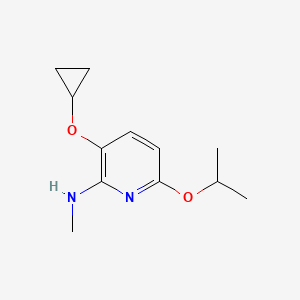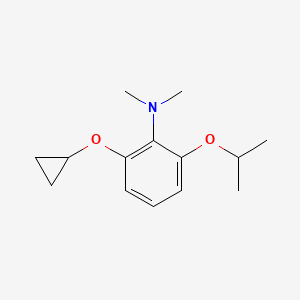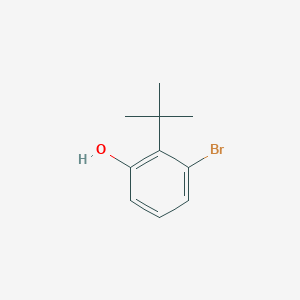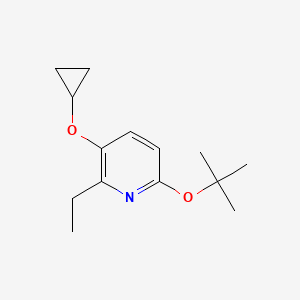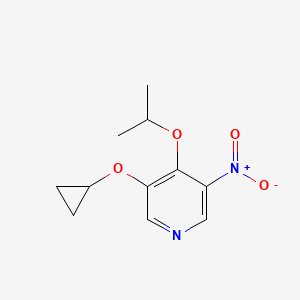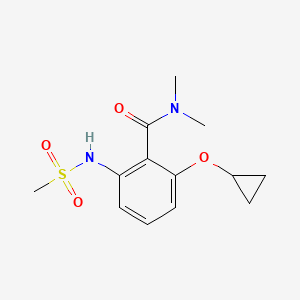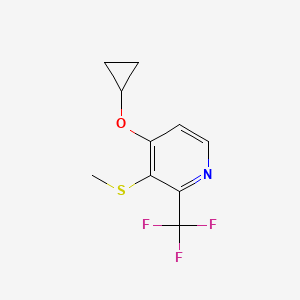
4-Cyclopropoxy-3-(methylthio)-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-3-(methylthio)-2-(trifluoromethyl)pyridine is a chemical compound with a complex structure that includes a cyclopropoxy group, a methylthio group, and a trifluoromethyl group attached to a pyridine ring
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-3-(methylthio)-2-(trifluoromethyl)pyridine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the cyclopropoxy, methylthio, and trifluoromethyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: Introduction of the cyclopropoxy group through cyclopropanation reactions.
Thioether Formation: Introduction of the methylthio group using thiolation reactions.
Trifluoromethylation: Introduction of the trifluoromethyl group using trifluoromethylation reagents.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4-Cyclopropoxy-3-(methylthio)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-3-(methylthio)-2-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-3-(methylthio)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The cyclopropoxy, methylthio, and trifluoromethyl groups contribute to its chemical reactivity and ability to interact with enzymes, receptors, or other biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
4-Cyclopropoxy-3-(methylthio)-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
4-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)pyridine: Similar structure but with an isopropyl group instead of a methylthio group.
4-Cyclopropoxy-3-methoxybenzoic acid: Similar structure but with a methoxy group and a benzoic acid moiety.
4-Cyclopropoxy-3-fluoropyridine: Similar structure but with a fluorine atom instead of a methylthio group.
Propiedades
Fórmula molecular |
C10H10F3NOS |
|---|---|
Peso molecular |
249.25 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-3-methylsulfanyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10F3NOS/c1-16-8-7(15-6-2-3-6)4-5-14-9(8)10(11,12)13/h4-6H,2-3H2,1H3 |
Clave InChI |
OCGNRQXZUUAFCI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CN=C1C(F)(F)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







